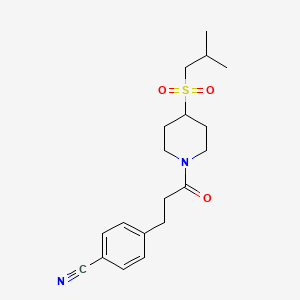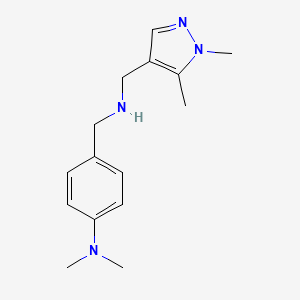![molecular formula C19H12BrClN4O2S B2980756 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 391862-77-4](/img/structure/B2980756.png)
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound . Compounds with this type of structure are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis details for this compound are not available, similar compounds, such as hydrazine-coupled pyrazoles, have been synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Applications De Recherche Scientifique
Anticancer Activity
The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives have shown significant anticancer activities. These compounds, including structures similar to N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, have been tested against various cancer cell lines, demonstrating promising results. For instance, certain derivatives exhibited potent anticancer activity against Hepatocellular carcinoma cell lines, highlighting their potential as therapeutic agents in cancer treatment (Gomha et al., 2017). Moreover, microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups has been explored, showing significant anticancer activities against human cancer cell lines, indicating the utility of such compounds in developing new anticancer drugs (Tiwari et al., 2017).
Antimicrobial and Nematocidal Activity
Research on similar compounds has also revealed their potential in antimicrobial applications. Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group showed good nematocidal activity against Bursaphelenchus xylophilus, presenting an avenue for developing new nematicides (Liu et al., 2022). Additionally, the antimicrobial activities of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety were tested, revealing promising results against various bacterial and fungal strains, suggesting their application in combating infectious diseases (Güzeldemirci & Küçükbasmacı, 2010).
Antihypertensive Activity
Another interesting application of related compounds is in the development of antihypertensive drugs. Synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases have demonstrated good antihypertensive α-blocking activity, offering potential pathways for creating new treatments for hypertension (Abdel-Wahab et al., 2008).
Antiviral and Antifungal Agents
Furthermore, the development of new heterocycles derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile, including thiadiazole derivatives, has shown potent antifungal activities. These findings indicate the potential of such compounds in treating fungal infections and contributing to the development of new antifungal agents (Gomha & Abdel‐Aziz, 2012).
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN4O2S/c1-10-15(16(25-27-10)13-4-2-3-5-14(13)21)17(26)22-19-24-23-18(28-19)11-6-8-12(20)9-7-11/h2-9H,1H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAURVOEYCGHIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


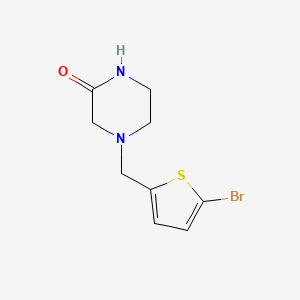


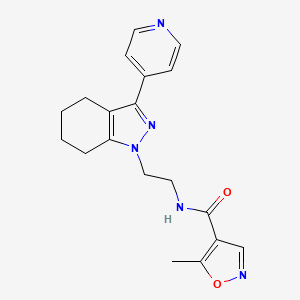
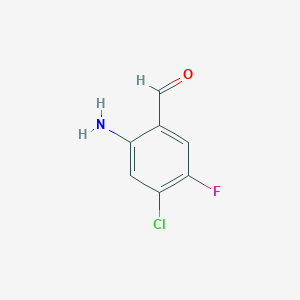

![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B2980684.png)
![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2980685.png)
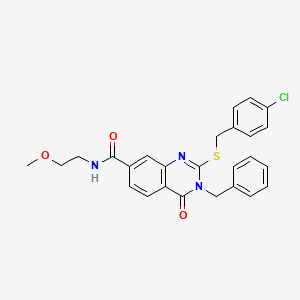

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2980694.png)
